molecular formula C37H54N2O5 B613489 Fmoc-d-lys(palm)-oh CAS No. 1301706-55-7

Fmoc-d-lys(palm)-oh

Cat. No.: B613489
CAS No.: 1301706-55-7
M. Wt: 606,85 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Fmoc-d-lys(palm)-oh is a derivative of lysine, a naturally occurring amino acid. This compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group at the side chain of the lysine residue. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the palmitoyl group is a fatty acid chain that can enhance the hydrophobicity and membrane affinity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-lys(palm)-oh typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis. The palmitoyl group is introduced through acylation of the lysine side chain. The general steps are as follows:

    Attachment to Resin: The C-terminal amino acid is attached to the resin via its carboxyl group.

    Fmoc Protection: The Fmoc group is used to protect the amino group of the lysine residue.

    Coupling: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).

    Palmitoylation: The palmitoyl group is introduced by reacting the lysine side chain with palmitic acid or its activated derivative.

    Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-lys(palm)-oh can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the fully protected peptide with the desired sequence and modifications. Upon deprotection and cleavage from the resin, the final product this compound is obtained .

Mechanism of Action

The mechanism of action of Fmoc-d-lys(palm)-oh involves its ability to interact with lipid membranes due to the hydrophobic palmitoyl group. This interaction can enhance the stability and membrane affinity of peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the palmitoyl group, which enhances its hydrophobicity and membrane affinity. This modification makes it particularly useful in the study of membrane-associated processes and the development of lipid-based delivery systems .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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